molecular formula C28H23N3O4S B10960097 (2E)-2-(2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

(2E)-2-(2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B10960097
M. Wt: 497.6 g/mol
InChI Key: ARVRHBGUJIGLGX-CJLVFECKSA-N
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Description

2-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-N,5-DIPHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-N,5-DIPHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process starts with the preparation of the thiazolopyrimidine core, followed by the introduction of various functional groups through condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

2-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-N,5-DIPHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives with varying functional groups. Examples are:

  • 2-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-OXO-N,5-DIPHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
  • 2-[(E)-1-(2-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-N,5-DIPHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

Uniqueness

What sets 2-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-N,5-DIPHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE apart is its specific functional groups and structural configuration, which confer unique chemical and biological properties

Properties

Molecular Formula

C28H23N3O4S

Molecular Weight

497.6 g/mol

IUPAC Name

(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C28H23N3O4S/c1-17-23(26(33)30-20-13-7-4-8-14-20)24(18-10-5-3-6-11-18)31-27(34)22(36-28(31)29-17)16-19-12-9-15-21(35-2)25(19)32/h3-16,24,32H,1-2H3,(H,30,33)/b22-16+

InChI Key

ARVRHBGUJIGLGX-CJLVFECKSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=C(C(=CC=C3)OC)O)/SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C(=CC=C3)OC)O)SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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